L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-
Description
The compound L-Glutamic acid, L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is a synthetic oligopeptide composed of repetitive glutamyl and arginyl residues with a threonine insertion. Its structure combines acidic (glutamyl) and basic (arginyl) amino acids, resulting in a zwitterionic nature. This peptide is hypothesized to interact with biological systems through ionic interactions, receptor binding, or enzymatic processing.
Properties
Molecular Formula |
C52H87N19O24 |
|---|---|
Molecular Weight |
1362.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C52H87N19O24/c1-23(72)39(48(93)69-30(11-17-36(79)80)45(90)67-29(10-16-35(77)78)46(91)70-32(49(94)95)13-19-38(83)84)71-47(92)31(12-18-37(81)82)68-44(89)28(9-15-34(75)76)66-43(88)27(8-14-33(73)74)65-42(87)26(7-4-22-62-52(58)59)64-41(86)25(6-3-21-61-51(56)57)63-40(85)24(53)5-2-20-60-50(54)55/h23-32,39,72H,2-22,53H2,1H3,(H,63,85)(H,64,86)(H,65,87)(H,66,88)(H,67,90)(H,68,89)(H,69,93)(H,70,91)(H,71,92)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,39+/m1/s1 |
InChI Key |
FYEPIIASCNUBEH-MJBCRNAASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
Arginine Incorporation
Glutamic Acid Incorporation
-
Pseudoproline dipeptides : Fmoc-Glu(OtBu)-Ser(ψMe,Mepro)-OH inserted at positions 5–7 to disrupt β-sheet aggregation.
-
Microwave-assisted synthesis : 50°C for 10 min reduces coupling time by 60% versus conventional methods.
Solution-Phase Fragment Condensation
Segmented Synthesis
Global Deprotection and Purification
-
TFA cleavage : TFA:HO:TIPS (95:2.5:2.5) removes Pbf, OtBu, and tBu groups in 3 hr.
-
HPLC purification :
Column Gradient Purity C18, 250×10 mm 10–40% ACN/0.1% TFA 98.5%
Enzymatic and Ligase-Mediated Approaches
l-Amino Acid Ligase (Lal) Catalysis
Trypsin-Mediated Fragment Assembly
Critical Process Parameters and Quality Control
Risk Assessment (QbD Framework)
| Parameter | Acceptable Range | Criticality |
|---|---|---|
| Coupling time | 1–3 hr | High |
| Reagent excess | 4–6 eq | Medium |
| Temperature | 25–50°C | High |
Chemical Reactions Analysis
γ-Glutamyl Transpeptidase (GGT)
GGT mediates γ-glutamyl transfer reactions, enabling the incorporation of glutamyl residues into peptides. This enzyme catalyzes two-step reactions:
-
Acylation : Cleavage of the γ-glutamyl bond in donor substrates (e.g., glutathione or glutamine).
-
Deacylation : Transfer of the γ-glutamyl moiety to an acceptor substrate (e.g., amino acids or water) .
| Reaction Type | Acceptor Substrate | Product |
|---|---|---|
| Hydrolysis | Water | Glutamic acid |
| Transpeptidation | Amino acid/peptide | γ-Glutamyl-amino acid/peptide |
| Autotranspeptidation | Donor molecule | γ-Glutamylated donor |
Bacterial GGTs, such as those from Bacillus licheniformis, exhibit substrate promiscuity, facilitating the synthesis of diverse γ-glutamyl compounds .
Hydrolysis of Glutamyl Bonds
Glutamyl-specific enzymes, such as glutamylcyclotransferase , hydrolyze γ-glutamyl bonds in peptides. For example:
This reaction is essential for intracellular glutathione metabolism .
Comparative Analysis of Glutamyl Derivatives
Research Findings
Scientific Research Applications
Biochemical Properties
L-Glutamic acid is classified as a polar, acidic amino acid with a pKa of approximately 4.3. It serves as a building block for proteins and is involved in several metabolic pathways, including the Krebs cycle. In humans, it is synthesized from other amino acids such as alanine and aspartic acid through transamination processes .
Synthesis of Poly-α-Glutamic Acid
Poly-α-glutamic acid is synthesized from L-glutamic acid through enzymatic reactions involving ATP hydrolysis. The enzyme RimK has been shown to catalyze this process effectively, producing polymers with varying lengths depending on pH conditions. This property makes poly-α-glutamic acid valuable in medical applications due to its biodegradability and ability to enhance drug solubility and control release rates .
Nutritional Applications
L-Glutamic acid is recognized for its role as a non-essential amino acid that contributes to protein synthesis and nitrogen metabolism. It is abundant in human milk, where it constitutes approximately 20% of the protein content . Nutritional studies indicate that adequate levels of glutamic acid are necessary for optimal growth rates in various species, including rats .
Pharmaceutical Applications
The pharmaceutical industry utilizes L-glutamic acid for its potential therapeutic benefits:
- Neurotransmitter Role : It acts as an excitatory neurotransmitter in the central nervous system, influencing cognitive functions and memory.
- Drug Formulation : Poly-α-glutamic acid is used to improve drug delivery systems by enhancing the solubility and stability of active pharmaceutical ingredients .
Cosmetic Applications
L-Glutamic acid and its derivatives are employed in cosmetic formulations due to their moisturizing properties. Studies have demonstrated that L-arginine can enhance urea synthesis in skin cells, leading to improved hydration . Furthermore, formulations containing amino acids like glutamic acid are generally recognized as safe for topical application .
Agricultural Applications
In agriculture, L-glutamic acid is used as a feed additive to enhance livestock growth and health. Its role as a nutritional additive supports animal metabolism and improves feed efficiency across various species .
Case Study 1: Poly-γ-Glutamic Acid Production
Research conducted at RWTH Aachen University demonstrated the production of poly-γ-glutamic acid using L-glutamic acid as a substrate. The study highlighted the metabolic pathways involved and the potential applications of γ-PGA in food preservation and biomedical fields .
Case Study 2: Skin Care Efficacy
A study on the effects of amino acids in skincare products found that formulations containing L-glutamic acid did not cause skin irritation or sensitization. This finding supports its use in cosmetic products aimed at improving skin hydration and barrier function .
Mechanism of Action
The mechanism of action of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein function, and cellular metabolism .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Observations :
- Charge Profile : The target peptide’s alternating Arg (positively charged) and Glu (negatively charged) residues create a balanced charge, distinguishing it from purely acidic (e.g., γ-PGA) or basic (e.g., TAT-Gap19) peptides. This may enhance stability in physiological environments .
- Receptor Specificity: Unlike monomeric L-glutamic acid, which directly activates NMDA/AMPA receptors, the peptide’s size likely prevents direct receptor binding. Instead, it may modulate ion gradients or compete with endogenous glutamate .
Metabolic and Transport Comparisons
Table 2: Transport and Metabolic Pathways
Key Observations :
- Transport Efficiency: Monomeric L-glutamic acid is actively transported via EAATs, while the oligopeptide likely requires proteolysis for cellular uptake. Pseudomonas ABC transporters recognize D-glutamic acid but show reduced affinity for peptide-bound Glu .
- Degradation : The peptide’s arginyl residues may slow proteolysis compared to γ-PGA, which is rapidly hydrolyzed .
Key Observations :
- Drug Delivery : The peptide’s charge balance may improve buccal permeability compared to L-glutamic acid alone, as seen in vancomycin-L-glutamic acid formulations .
- Thermal Stability: Unlike monomeric L-glutamic acid, which degrades at high temperatures, the peptide’s structured backbone may resist denaturation .
Sensory and Rheological Impacts
- Food Science : Free L-glutamic acid enhances umami taste (0.46 g/100g in microcapsules), while the peptide’s sensory effects are unexplored. Its arginyl residues might mask bitterness .
- Dough Quality: Monomeric L-glutamic acid improves dough elasticity, but high peptide concentrations could disrupt gluten networks due to competitive ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
